molecular formula C16H17N3O B10815147 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B10815147
M. Wt: 267.33 g/mol
InChI Key: ZLYVTQGSZRQZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrroloquinoxaline core with a pyrrolidin-1-ylmethyl substituent, which contributes to its unique chemical properties and biological activities.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

7-(pyrrolidin-1-ylmethyl)-5H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C16H17N3O/c20-16-15-4-3-9-19(15)14-6-5-12(10-13(14)17-16)11-18-7-1-2-8-18/h3-6,9-10H,1-2,7-8,11H2,(H,17,20)

InChI Key

ZLYVTQGSZRQZLA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C=C2)N4C=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Reaction Sequence

  • Condensation : Benzene-1,2-diamine reacts with acetylenedicarboxylates to form a quinoxaline intermediate.

  • Cycloaddition : β-Nitrostyrene participates in a [3+2] cycloaddition, forming the pyrrolo ring.

  • Functionalization : Introducing the pyrrolidine moiety via alkylation or amination at the 7-methyl position.

Optimization Data

ParameterOptimal ValueImpact on Yield
SolventEthanol78%
Temperature80°C72%
CatalystNone65%
Reaction Time8 hours70%

This method avoids transition-metal catalysts, aligning with green chemistry principles.

Stepwise Synthesis via Lactam Intermediates

A six-step synthesis starting from 2-nitroaniline is reported for analogous pyrrolo[1,2-a]quinoxalin-4-ones. Adapting this route for 7-(pyrrolidin-1-ylmethyl) substitution involves:

Synthetic Pathway

  • Clauson–Kaas Reaction : 2-Nitroaniline reacts with 2,5-dimethoxytetrahydrofuran in acetic acid to form a pyrrole intermediate.

  • Reduction : NaBH₄-CuSO₄ reduces nitro groups to amines.

  • Lactam Formation : Treatment with triphosgene yields the quinoxalinone core.

  • Chlorination : POCl₃ converts hydroxyl groups to chlorides.

  • Suzuki–Miyaura Coupling : Introduces aryl groups at the 4-position.

  • Reductive Amination : Adds the pyrrolidin-1-ylmethyl group using NaBH₃CN.

Key Intermediate Characterization

  • Intermediate 4 (Lactam) : Melting point 189–191°C; IR ν max (KBr): 1685 cm⁻¹ (C=O stretch).

  • Intermediate 6 (Aldehyde) : ¹H NMR (400 MHz, CDCl₃) δ 10.02 (s, 1H, CHO).

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityFunctionalization Flexibility
Visible Light65–78HighModerate
One-Pot65–72ModerateLow
Stepwise50–60LowHigh

The visible light method offers scalability but requires post-synthetic modifications for specific substitutions. In contrast, the stepwise approach allows precise functionalization at the expense of longer synthetic routes.

Mechanistic Insights and Challenges

Radical Pathways in Photoreactions

Visible light initiates single-electron transfer (SET) from aryl cyclopropanes, generating cyclopropane-derived radicals. These intermediates undergo ring opening to form allylic radicals, which couple with quinoxalinones to assemble the fused ring system.

Steric Hindrance at the 7-Position

Introducing bulky substituents like pyrrolidin-1-ylmethyl at the 7-position may hinder cyclization. Strategies to mitigate this include:

  • Using bulky solvents (e.g., tert-butanol) to stabilize transition states.

  • Employing microwave irradiation to accelerate reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoxaline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

Chemical Properties and Structure

This compound has the following chemical properties:

  • Molecular Formula : C₁₆H₁₇N₃O
  • Molecular Weight : 267.326 g/mol
  • CAS Number : 1021244-97-2

The chemical structure of 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one features a pyrroloquinoxaline core, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. A series of derivatives based on pyrroloquinoxaline structures have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC₅₀ (µg/mL)
This compoundHCT-1163.23
This compoundMCF-72.3

These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The compound has also been studied for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibitors of PARP have been shown to enhance the effectiveness of chemotherapy by preventing cancer cells from repairing their DNA:

Study ReferenceEffectiveness
Park et al. (2009)Demonstrated strong inhibition of PARP activity with good cellular potency

The inhibition of PARP is particularly relevant in the treatment of cancers that are deficient in homologous recombination repair mechanisms .

Case Study: Synthesis and Biological Evaluation

A study conducted by researchers synthesized a series of pyrroloquinoxaline derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the quinoxaline ring significantly influenced cytotoxicity against cancer cell lines .

Case Study: Structure–Activity Relationship (SAR)

Research into the structure–activity relationships of quinoxaline derivatives revealed that certain functional groups enhance biological activity. For instance, the presence of electron-withdrawing groups at specific positions increased potency against cancer cells .

Mechanism of Action

The mechanism by which 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. The pyrroloquinoxaline core may bind to DNA or proteins, disrupting cellular processes and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]quinoxalin-4(5H)-one: The parent compound without the pyrrolidin-1-ylmethyl substituent.

    Indolo[1,2-a]quinoxalin-6(5H)-one: A similar compound with an indole ring instead of a pyrrole ring.

Uniqueness

7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s reactivity and potential biological activity compared to its analogs.

Biological Activity

7-(Pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one, also known by its CAS number 1021244-97-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This article examines the biological activity of this compound based on available research findings, including case studies and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3OC_{16}H_{17}N_{3}O with a molecular weight of 267.326 g/mol. Its chemical structure is characterized by a pyrroloquinoxaline core with a pyrrolidine substituent, which is crucial for its biological activity.

Research indicates that this compound functions primarily as a PARP inhibitor. PARP enzymes play a vital role in DNA repair mechanisms; thus, inhibiting these enzymes can enhance the efficacy of certain cancer therapies by preventing cancer cells from repairing DNA damage caused by chemotherapeutic agents.

Key Findings:

  • Inhibition of PARP Activity : The compound has been shown to effectively inhibit PARP-1, leading to increased DNA damage in cancer cells and promoting apoptosis (programmed cell death) .
  • Selectivity : Studies suggest that this compound exhibits selective inhibition towards PARP-1 over PARP-2, which may reduce the hematological toxicity often associated with broader PARP inhibitors .

Anticancer Efficacy

The biological activity of this compound has been evaluated in various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (nM) Effect Reference
HL-60 (Leukemia)103.26 ± 4.59Induces G2/M arrest and apoptosis
U937 (Leukemia)Not specifiedSignificant growth inhibition
K562 (Leukemia)Not specifiedInduces cell cycle arrest
MDA-MB-436Not specifiedTumor regression in xenograft model

Case Studies

Case Study 1: Efficacy in Leukemia Models
In a study involving leukemia cell lines (HL-60, U937, K562), treatment with this compound resulted in significant apoptosis and cell cycle arrest at specific concentrations. The compound's ability to inhibit CDK1 activity was noted as a critical mechanism for its anticancer effects .

Case Study 2: Combination Therapy
In preclinical models, this compound demonstrated enhanced antitumor efficacy when used in combination with carboplatin. This suggests that it may serve as an effective adjunct therapy in treating cancers with homologous recombination deficiencies .

Q & A

Q. What safety protocols are recommended when handling 7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one in laboratory settings?

  • Methodological Answer : Due to its GHS classification (Category 4 for acute toxicity via oral, dermal, and inhalation routes), strict safety measures are required. Use nitrile gloves, lab coats, and chemical-resistant goggles. Work under a fume hood to minimize inhalation risks, and avoid contact with strong acids/bases or oxidizing agents . Emergency eyewash stations and showers must be accessible. Contaminated clothing should be removed immediately and disposed of as hazardous waste .

Q. What synthetic routes are documented for pyrrolo[1,2-a]quinoxaline derivatives, and how can they be adapted for synthesizing this compound?

  • Methodological Answer : Common methods include cyclization of substituted quinoxalines with pyrrolidine derivatives or palladium-catalyzed cross-coupling reactions. For example, Li et al. (2017) optimized a cyclization protocol using microwave-assisted synthesis to reduce reaction time . Adaptations may involve introducing the pyrrolidin-1-ylmethyl group via reductive amination or alkylation at the 7-position. Solvent selection (e.g., DMF or THF) and catalyst screening (e.g., Pd(PPh₃)₄) are critical for yield optimization .

Q. How should researchers address the lack of ecotoxicological data for this compound during environmental risk assessments?

  • Methodological Answer : Conduct tiered testing: Start with in silico predictions using tools like ECOSAR or TEST software to estimate toxicity thresholds. Follow with acute toxicity assays (e.g., Daphnia magna immobilization or algal growth inhibition tests) at concentrations ≥10 mg/L. If results indicate hazard, proceed to chronic studies (e.g., OECD 210 fish embryo test) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for pyrrolo[1,2-a]quinoxaline analogs?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Implement orthogonal analytical methods (HPLC-MS, NMR) to verify purity (>95%) and confirm stereochemistry via X-ray crystallography or circular dichroism. Use standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability. Cross-validate findings with independent labs .

Q. How can factorial design optimize the synthesis yield of this compound?

  • Methodological Answer : Apply a 2³ factorial design varying temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Analyze main effects and interactions using ANOVA. For example, a study by Wang et al. (2015) identified catalyst loading as the most significant factor (p < 0.05), with optimal conditions at 100°C, 10 mol% catalyst, and 18 hrs, achieving 78% yield .

Q. What computational approaches predict the binding affinity of this compound to kinase targets, and how can they guide structural modifications?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystallographic kinase structures (e.g., PDB: 3NYX). Prioritize analogs with improved hydrogen bonding (e.g., replacing pyrrolidine with piperazine for enhanced solubility) or π-π stacking (e.g., fluorinated quinoxaline rings). Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How can in vitro and in vivo models be designed to evaluate the compound’s neuroprotective potential while minimizing off-target effects?

  • Methodological Answer : Use SH-SY5Y neuronal cells for in vitro oxidative stress models (H₂O₂-induced apoptosis). For in vivo studies, employ a rodent middle cerebral artery occlusion (MCAO) model. Include pharmacokinetic profiling (plasma half-life, blood-brain barrier permeability via LC-MS/MS) and off-target screening against GPCR panels (Eurofins Cerep) .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to design a study to clarify hepatic clearance mechanisms?

  • Methodological Answer : Compare microsomal stability across species (human, rat, mouse) using LC-HRMS to identify phase I metabolites. Inhibit CYP450 isoforms (e.g., CYP3A4 with ketoconazole) to pinpoint major metabolic pathways. Correlate findings with in silico predictions (e.g., StarDrop’s P450 Module) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.